What is Aspirin-d4 and its chemical structure
What is Aspirin-d4 and its chemical structure
Aspirin-d4 is the deuterated analog of acetylsalicylic acid (Aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID). In Aspirin-d4, four hydrogen atoms on the phenyl ring of the aspirin molecule are replaced by deuterium atoms. This isotopic labeling makes it an invaluable tool in analytical and research settings, particularly in pharmacokinetic and metabolic studies, without significantly altering its chemical or biological properties.
Core Applications and Significance
The primary application of Aspirin-d4 is as an internal standard for the quantification of aspirin in biological matrices using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its nearly identical chemical behavior to unlabeled aspirin ensures that it experiences similar extraction, derivatization, and ionization efficiencies during analysis. However, its increased mass allows it to be distinguished from the endogenous or administered unlabeled drug, enabling precise and accurate quantification.[3]
Deuterium labeling has gained significant attention in drug development for its potential to influence the pharmacokinetic and metabolic profiles of drugs.[4] Stable isotope-labeled compounds like Aspirin-d4 are crucial for conducting detailed dose-related pharmacokinetic studies in humans, offering superior sensitivity compared to methods like HPLC.[5]
Chemical Structure and Properties
Aspirin-d4, also known by its chemical name 2-Acetoxybenzoic-3,4,5,6-d4 acid, consists of a benzene ring deuterated at the 3, 4, 5, and 6 positions, with an attached carboxylic acid group and an acetyl ester group.[6][7]
The chemical structure of Aspirin-d4 is illustrated below, highlighting the positions of the four deuterium (D) atoms on the aromatic ring.
Caption: Chemical structure of Aspirin-d4 (2-Acetoxybenzoic-3,4,5,6-d4 acid).
Quantitative Data Summary
The key quantitative properties of Aspirin-d4 are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₉H₄D₄O₄ | [2][7] |
| Molecular Weight | 184.2 g/mol | [2] |
| CAS Number | 97781-16-3 | [1][2] |
| Appearance | White to Off-White Crystalline Solid | [8][9] |
| Purity | ≥95% | [2] |
| Solubility | DMF: >30 mg/mlDMSO: > 41 mg/mlEthanol: > 80 mg/mlPBS (pH 7.2): > 2.7 mg/ml | [2] |
| m/z (ASA-d4) | 183.0 | [10] |
| m/z Fragment (ASA-d4) | 141.0 | [10] |
| m/z (SA-d4) | 141.0 | [10] |
| m/z Fragment (SA-d4) | 97.0 | [10] |
Experimental Protocols
Synthesis of Aspirin-d4
Aspirin-d4 can be synthesized from salicylic acid through a process involving catalytic exchange followed by acetylation.[5] The general workflow for this synthesis is outlined below.
Caption: General workflow for the synthesis of Aspirin-d4.
Quantification of Aspirin in Plasma using LC-MS/MS
This protocol describes a typical method for quantifying aspirin concentrations in human plasma using Aspirin-d4 as an internal standard.
1. Preparation of Stock Solutions and Standards:
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Prepare a 1 mg/mL stock solution of Aspirin and Aspirin-d4 in a suitable solvent like methanol.
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Create a series of working standard solutions of Aspirin at various concentrations through serial dilution of the stock solution.
-
Prepare a working internal standard (IS) solution of Aspirin-d4 at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation:
-
Thaw plasma samples on ice.
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To 100 µL of plasma, add 10 µL of the Aspirin-d4 internal standard working solution.
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Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate aspirin and its metabolite, salicylic acid, from matrix components.
-
-
Mass Spectrometry (MS/MS):
4. Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of Aspirin to Aspirin-d4 against the concentration of the standards.
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Determine the concentration of Aspirin in the plasma samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the experimental workflow for a pharmacokinetic study using Aspirin-d4.
Caption: Workflow for a typical pharmacokinetic study using Aspirin-d4.
Metabolic Pathway
Aspirin is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, salicylic acid.[11] This metabolic conversion is primarily carried out by esterases in the stomach, intestinal mucosa, blood, and liver.[11] Aspirin-d4 undergoes the same metabolic pathway, yielding salicylic acid-d4.
Caption: Parallel metabolic pathways of Aspirin and Aspirin-d4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preparation and analysis of deuterium-labeled aspirin: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. scbt.com [scbt.com]
- 8. Acetylsalicylic Acid-d4 | CymitQuimica [cymitquimica.com]
- 9. allmpus.com [allmpus.com]
- 10. researchgate.net [researchgate.net]
- 11. Aspirin – Pharmacokinetics [sepia2.unil.ch]
